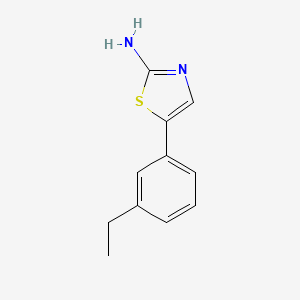

5-(3-Ethylphenyl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

5-(3-ethylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2S/c1-2-8-4-3-5-9(6-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H2,12,13) |

InChI Key |

HDICFNVJTFLREK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 5 3 Ethylphenyl Thiazol 2 Amine

Foundational Synthetic Routes to 2-Aminothiazoles

The construction of the 2-aminothiazole (B372263) ring system is a well-established field in heterocyclic chemistry, with several reliable methods available. The most prominent of these is the Hantzsch thiazole (B1198619) synthesis and its variations, which typically involve the cyclocondensation of a thiourea or related thioamide with an α-halocarbonyl compound.

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is the most classical and widely utilized method for preparing thiazole derivatives. The foundational reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is used as the thioamide component.

The general mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. researchgate.net Over the years, numerous adaptations have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These include microwave-assisted synthesis, which can significantly shorten reaction times compared to conventional heating, and the use of microreactors. acs.org Solvent-free conditions have also been explored, offering a green chemistry approach that can lead to rapid reactions and high yields. researchgate.net

This class of reactions is fundamentally linked to the Hantzsch synthesis, with thiourea playing the central role in forming the 2-amino-substituted thiazole ring. A key variation involves the in situ generation of the α-haloketone. Instead of starting with a pre-synthesized and often lachrymatory α-haloketone, the synthesis can be performed as a one-pot reaction from the corresponding ketone, a halogenating agent, and thiourea.

Commonly, iodine is used as both a catalyst and a halogenating agent in the presence of a ketone and thiourea. mdpi.com This approach avoids the isolation of the reactive α-iodoketone intermediate. Other methods utilize reagents like copper(II) bromide for bromination or N-bromosuccinimide (NBS). researchgate.netmdpi.com The choice of solvent and reaction conditions can be tailored to the specific substrates.

Table 1: Comparison of Methodologies for 2-Aminothiazole Synthesis

| Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Classical Hantzsch | α-Haloketone, Thiourea | Reflux in ethanol or DMF | Well-established, versatile |

| Microwave-Assisted | α-Haloketone, Thiourea | Microwave irradiation, often in polar solvents | Rapid reaction times, improved yields |

| One-Pot Halogenation | Ketone, Iodine, Thiourea | Reflux in ethanol or other solvents | Avoids isolation of lachrymatory intermediates |

| Solvent-Free | Ketone, Iodine, Thiourea | Grinding or heating neat reactants | Green chemistry, simple workup, fast |

Targeted Synthesis of 5-(3-Ethylphenyl)thiazol-2-amine

The synthesis of the title compound, this compound, can be strategically designed based on the foundational Hantzsch reaction. The logical disconnection points to thiourea and an appropriate α-halo-3-ethylacetophenone as the primary precursors.

The key precursor required for the synthesis is 2-halo-1-(3-ethylphenyl)ethanone. The synthesis of this intermediate begins with the commercially available compound 3-ethylacetophenone. atomfair.com

The standard method for converting an acetophenone to its α-bromo derivative is through direct bromination. This typically involves reacting the ketone with elemental bromine (Br₂) in a suitable solvent such as chloroform, acetic acid, or diethyl ether. researchgate.net The reaction can sometimes be catalyzed by the addition of an acid, like sulfuric acid. researchgate.net

Reaction Scheme for Precursor Synthesis: 1-(3-ethylphenyl)ethanone + Br₂ → 2-bromo-1-(3-ethylphenyl)ethanone + HBr

Optimization of this step involves controlling the stoichiometry of bromine to prevent di-bromination and managing the reaction temperature to control the reaction rate and minimize side products. Purification is typically achieved through recrystallization or column chromatography.

With the precursor, 2-bromo-1-(3-ethylphenyl)ethanone, in hand, the final cyclocondensation step with thiourea can be performed. Based on established protocols for the Hantzsch synthesis, several conditions can be applied.

A conventional approach would involve refluxing equimolar amounts of 2-bromo-1-(3-ethylphenyl)ethanone and thiourea in a solvent like ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product typically precipitates from the reaction mixture upon cooling or after neutralization and can be purified by recrystallization.

Alternatively, a one-pot synthesis starting from 3-ethylacetophenone is highly feasible. This would involve mixing the ketone, thiourea, and a halogenating agent like iodine in a single reaction vessel. mdpi.com This method is often preferred for its operational simplicity. Catalytic approaches using various Lewis or Brønsted acids have also been shown to promote the reaction, potentially leading to higher yields and milder conditions.

Table 2: Potential Reaction Conditions for this compound Synthesis

| Parameter | Condition 1 (Conventional) | Condition 2 (One-Pot) |

|---|---|---|

| Ketone Precursor | 2-bromo-1-(3-ethylphenyl)ethanone | 1-(3-ethylphenyl)ethanone |

| Thioamide | Thiourea | Thiourea |

| Additional Reagent | None | Iodine (I₂) |

| Solvent | Ethanol or DMF | Ethanol |

| Temperature | Reflux (approx. 78 °C for ethanol) | Reflux (approx. 78 °C for ethanol) |

| Workup | Neutralization, filtration, recrystallization | Pouring into water, filtration, recrystallization |

Derivatization and Functionalization Approaches

The 2-aminothiazole core, and specifically the exocyclic amino group, provides a versatile handle for further chemical modification. The derivatization of this compound can lead to a library of new compounds with potentially modulated biological activities.

Common functionalization reactions at the 2-amino position include:

Acylation: The amino group can be readily acylated by reacting it with acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding amides. nih.govnih.gov

Urea and Thiourea Formation: Reaction with various isocyanates or isothiocyanates yields substituted ureas and thioureas, respectively. This is a common strategy for expanding structure-activity relationships. mdpi.comnih.gov

Schiff Base Formation: Condensation of the amino group with various aldehydes or ketones under dehydrating conditions results in the formation of imines, also known as Schiff bases. mdpi.comguidechem.com These can serve as intermediates for further reactions, such as reduction to secondary amines.

These transformations allow for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile.

N-Acylation and N-Substitution of the 2-Amino Group

The 2-amino group of the thiazole ring is a primary site for chemical derivatization, readily undergoing N-acylation and N-substitution reactions. These transformations are fundamental in the synthesis of a vast array of biologically active compounds.

N-Acylation:

N-acylation of 5-aryl-2-aminothiazoles is a common strategy to introduce amide functionalities, which can significantly influence the biological activity of the resulting molecules. This reaction is typically achieved by treating the parent amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.

A general scheme for the N-acylation of a 5-aryl-2-aminothiazole is presented below:

Scheme 1: General N-Acylation of 5-Aryl-2-aminothiazoles

A 5-aryl-2-aminothiazole is reacted with an acyl chloride (R-COCl) in the presence of a base like triethylamine (Et₃N) or pyridine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction typically proceeds at room temperature to yield the corresponding N-acylated product.

The following table summarizes representative examples of N-acylation reactions on 2-aminothiazole derivatives, illustrating the scope of this transformation.

| Entry | 2-Aminothiazole Derivative | Acylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | 2-Amino-4-phenylthiazole | Benzoyl chloride | Triethylamine | Dichloromethane | N-(4-phenylthiazol-2-yl)benzamide | 85 |

| 2 | 2-Amino-4-(4-chlorophenyl)thiazole | Acetyl chloride | Pyridine | Tetrahydrofuran | N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | 92 |

| 3 | 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid | - | - | N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide | - |

N-Substitution:

N-substitution of the 2-amino group introduces alkyl or aryl groups, further diversifying the chemical space accessible from this compound.

N-Alkylation: Direct N-alkylation with alkyl halides can be challenging due to the possibility of over-alkylation, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the thiazole nitrogen. However, under controlled conditions, selective mono-alkylation can be achieved.

N-Arylation: A more controlled and widely used method for introducing aryl substituents is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of a C-N bond between the 2-amino group and an aryl halide or triflate. The use of specific phosphine ligands is crucial for the success of these reactions, enabling the coupling of a broad range of substrates with good to excellent yields.

The following table presents examples of palladium-catalyzed N-arylation of 2-aminothiazole derivatives.

| Entry | 2-Aminothiazole Derivative | Aryl Halide/Triflate | Palladium Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 2-Aminothiazole | 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | K₂CO₃ | t-BuOH | N-(p-tolyl)thiazol-2-amine | 78 |

| 2 | 2-Amino-4-phenylthiazole | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | N-(4-methoxyphenyl)-4-phenylthiazol-2-amine | 85 |

| 3 | 2-Aminobenzothiazole | Phenyl triflate | Pd₂(dba)₃ | L1 | K₂CO₃ | t-BuOH | N-phenylbenzo[d]thiazol-2-amine | 91 |

Modifications of the 3-Ethylphenyl Moiety

The 3-ethylphenyl group of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the phenyl ring. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the ethyl group and the thiazol-2-amine moiety.

The ethyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. Conversely, the thiazole ring, particularly when attached at the 5-position, is generally considered to be an electron-withdrawing and thus a deactivating group, which would direct incoming electrophiles to the meta position relative to its point of attachment. In the case of this compound, the positions on the phenyl ring are influenced by both substituents. The positions ortho and para to the ethyl group are activated, while the positions meta to the thiazole ring are the least deactivated. Therefore, the substitution pattern will be a result of the interplay between these electronic effects. The most likely positions for electrophilic attack are positions 2, 4, and 6 of the ethylphenyl ring.

Common electrophilic aromatic substitution reactions that could be applied to the 3-ethylphenyl moiety include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Due to the directing effects, a mixture of isomers is often expected. The following table outlines the potential major products of electrophilic substitution on the 3-ethylphenyl ring of this compound.

| Reaction | Reagents | Potential Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-(3-Ethyl-4-nitrophenyl)thiazol-2-amine and 5-(3-Ethyl-6-nitrophenyl)thiazol-2-amine |

| Bromination | Br₂, FeBr₃ | 5-(4-Bromo-3-ethylphenyl)thiazol-2-amine and 5-(2-Bromo-5-ethylphenyl)thiazol-2-amine |

| Acylation | CH₃COCl, AlCl₃ | 5-(4-Acetyl-3-ethylphenyl)thiazol-2-amine and 5-(2-Acetyl-5-ethylphenyl)thiazol-2-amine |

Introduction of Diverse Chemical Scaffolds

Beyond simple functional group modifications, this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the 2-amino group and the adjacent ring nitrogen in cyclization reactions with bifunctional reagents.

Synthesis of Fused Heterocyclic Systems:

Imidazo[2,1-b]thiazoles: The reaction of 2-aminothiazoles with α-haloketones is a well-established method for the synthesis of the imidazo[2,1-b]thiazole ring system. This bicyclic scaffold is of significant interest in medicinal chemistry. The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the thiazole ring, followed by intramolecular cyclization.

Thiazolo[3,2-a]pyrimidines: Another important class of fused heterocycles, thiazolo[3,2-a]pyrimidines, can be synthesized from 2-aminothiazoles through condensation reactions with β-dicarbonyl compounds or their equivalents. For example, a three-component reaction between a 2-aminothiazole, an aldehyde, and a β-ketoester can afford highly substituted thiazolo[3,2-a]pyrimidine derivatives.

The following table provides an overview of reactions used to introduce new chemical scaffolds starting from 2-aminothiazole derivatives.

| Starting Material | Reagents | Resulting Scaffold |

| 2-Aminothiazole | α-Bromoketone | Imidazo[2,1-b]thiazole |

| 2-Aminothiazole | Aldehyde, β-Ketoester | Thiazolo[3,2-a]pyrimidine |

| Halogenated 5-Arylthiazol-2-amine | Arylboronic acid, Pd catalyst | Aryl-substituted 5-Arylthiazol-2-amine (via Suzuki coupling) |

These synthetic strategies highlight the chemical versatility of this compound and its analogs, providing a foundation for the design and synthesis of a wide range of novel compounds with potential applications in various scientific fields.

Advanced Computational and Theoretical Investigations

Molecular Docking Studies for Target Identification and Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for identifying potential biological targets and predicting the binding affinity of a compound. Thiazole (B1198619) derivatives, as a class, are frequently the subject of such studies to explore their potential as inhibitors of various enzymes and receptors.

However, no specific molecular docking studies detailing the protein-ligand interaction profiling or binding mode analysis for 5-(3-Ethylphenyl)thiazol-2-amine have been reported in the available scientific literature.

Protein-Ligand Interaction Profiling

This subsection would typically detail the specific amino acid residues involved in the interaction with the compound, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For related thiazole compounds, researchers have identified key interactions within the active sites of enzymes like tubulin and various kinases. For this compound, no such protein-ligand interaction profiles have been published.

Binding Mode Analysis and Conformational Fitting

Binding mode analysis describes the specific orientation and conformation of the ligand within the protein's binding pocket. This analysis is essential for understanding the structural basis of a compound's activity. While studies on other thiazoles have provided detailed 2D and 3D diagrams of their binding modes, this information is not available for this compound.

Quantum Chemical Calculations (DFT, FMO Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. Frontier Molecular Orbital (FMO) analysis, a part of these calculations, helps in understanding the chemical reactivity and kinetic stability of a compound.

No specific publications detailing quantum chemical calculations, including DFT or FMO analysis, for this compound were found.

Electronic Structure Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are critical parameters in determining a molecule's electronic properties and reactivity. A small HOMO-LUMO gap generally suggests higher chemical reactivity. For various thiazole derivatives, these values have been calculated to predict their stability and reactivity. However, the HOMO-LUMO gap and detailed electronic structure analysis for this compound have not been reported.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds. While QSAR studies have been conducted for various classes of biologically active thiazoles, no specific QSAR or 3D-QSAR models involving this compound as part of the training or test set have been published.

Development of Predictive Models

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is fundamental to rational drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For classes of compounds like thiazole derivatives, these models are developed by analyzing a dataset of molecules with known activities to identify physicochemical properties and structural features that govern their efficacy.

While specific QSAR models developed exclusively for this compound are not detailed in publicly accessible literature, the principles are widely applied. Such models for related thiazole structures have been used to predict activities like EGFR inhibition and antimicrobial effects. These models help in screening virtual libraries and prioritizing compounds that are most likely to exhibit the desired biological response, thereby streamlining the drug development pipeline.

Identification of Key Structural Descriptors

The physicochemical and pharmacokinetic properties of this compound are dictated by its distinct structural characteristics. Computational tools can calculate key molecular descriptors that are essential for building predictive models and understanding the compound's behavior. These descriptors provide a quantitative profile of the molecule's size, polarity, lipophilicity, and flexibility.

The SMILES string for this compound, CCc1cccc(c1)c2csc(N)n2, can be used to generate these descriptors through various computational platforms.

| Structural Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 218.31 g/mol | Influences size-dependent properties like diffusion and absorption. |

| Hydrogen Bond Donors | 1 (the -NH2 group) | Key for molecular recognition and interaction with biological targets. |

| Hydrogen Bond Acceptors | 2 (the two N atoms) | Crucial for forming hydrogen bonds with receptor sites. |

| Topological Polar Surface Area (TPSA) | 64.98 Ų | Affects membrane permeability and transport characteristics. |

| Rotatable Bonds | 2 | Indicates the conformational flexibility of the molecule. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction is a vital, cost-effective tool for the early-stage assessment of a compound's viability as a drug. By simulating the pharmacokinetic journey of a molecule through the body, potential issues can be identified and addressed before committing to resource-intensive laboratory synthesis and testing.

Computational Pharmacokinetic Parameter Estimation

Computational models can estimate a range of pharmacokinetic parameters for this compound based on its structure. These predictions are benchmarked against extensive databases of known drugs to assess its potential behavior in a biological system.

| Pharmacokinetic Parameter | Predicted Value/Classification | Implication for Drug Candidacy |

|---|---|---|

| Human Intestinal Absorption | Predicted High (e.g., >90%) | Suggests the compound is likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | Predicted High | Indicates high potential for passive diffusion across the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross the BBB | Suggests potential for activity in the central nervous system (CNS). |

| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | Indicates a lower risk of being actively pumped out of cells, which can overcome some forms of drug resistance. |

Note: The values presented are computationally predicted and require experimental validation.

Assessment of Compound Lipophilicity and Permeability

Lipophilicity (the ability of a compound to dissolve in fats or lipids) and permeability are cornerstone properties that govern a drug's absorption and distribution. The partition coefficient, LogP, is a standard measure of lipophilicity.

| Property | Predicted Value | Significance |

|---|---|---|

| Lipophilicity (LogP) | ~3.1 | Falls within the optimal range for drug-likeness, balancing solubility and membrane permeability. |

| Water Solubility (LogS) | Predicted to have low solubility | Low aqueous solubility can present challenges for formulation but is often associated with good membrane permeability. |

Note: The values presented are computationally predicted and require experimental validation.

Structure Activity Relationship Sar Investigations of 5 3 Ethylphenyl Thiazol 2 Amine Derivatives

Positional and Substituent Effects on the Phenyl Ring

The 5-phenyl group is a key feature of the 5-(3-Ethylphenyl)thiazol-2-amine scaffold, and its substitution pattern significantly modulates biological activity. ontosight.ai Both the position and the electronic nature of substituents on this aromatic ring can lead to substantial changes in efficacy.

Impact of Ethyl Group Modification

While direct modifications to the 3-ethyl group of the title compound are not extensively detailed in the reviewed literature, the principles of positional isomerism are well-established. For instance, in related thiazolidine-2,4-dione inhibitors of ERK1/2, moving an ethoxy substituent from the para- (4-) to the ortho- (2-) position on the benzylidene ring markedly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net This highlights that the spatial arrangement of even simple alkyl or alkoxy groups on the phenyl ring is a critical determinant of biological function, likely by influencing how the molecule fits into the binding site of its biological target.

Influence of Other Aromatic Substitutions

The introduction of various substituents onto the phenyl ring has been a fruitful strategy for enhancing biological activity. SAR studies have revealed that both the type of substituent and its location are critical.

Halogen Substituents: The presence of halogens on the phenyl ring is often favorable. For example, a derivative bearing a para-chloro group on the phenyl ring demonstrated significant antimicrobial activity. semanticscholar.org

Alkyl Substituents: Small alkyl groups can also enhance potency. In one study, meta,para-dimethyl substitution on the phenyl ring was found to be important for cytotoxic activity against cancer cell lines. mdpi.com The replacement of a dimethylamino group with a phenyl ring on a related thiazole (B1198619) also proved essential for activity. mdpi.com

Electronic Effects: The electronic properties of the substituents play a complex role. In one series of compounds, derivatives with an electron-donating methoxy (B1213986) (OCH₃) group and an electron-withdrawing nitro (NO₂) group showed surprisingly similar and relatively weak bioactivity, suggesting that factors other than simple electronic effects, such as sterics or hydrogen bonding potential, may be more influential in that specific scaffold. semanticscholar.org

The following table summarizes the observed effects of various phenyl ring substitutions on the biological activity of related 2-aminothiazole (B372263) derivatives.

| Substitution on Phenyl Ring | Resulting Biological Effect | Reference Compound Class |

| Shift of ethoxy from 4- to 2-position | Significantly improved inhibition of cell proliferation | Thiazolidine-2,4-diones |

| m,p-dimethyl | Important for cytotoxic activity | Thiazole derivatives |

| para-chloro | Significant antimicrobial activity | Phenylthiazole derivatives |

| para-methyl | Crucial for antitumor activity | Thiazole derivatives |

Role of the Thiazole Ring Substituents in Biological Activity

While the core focus is on this compound, where positions 2 and 5 are occupied, substitutions at the 4-position of the thiazole ring have been explored in analogous series. These modifications are pivotal for tuning the molecule's properties. Studies comparing aliphatic and aromatic substituents at the 4-position have shown that aromatic groups generally lead to better antitumor activity than methyl or ethyl carboxylate groups. nih.gov Furthermore, the addition of an aliphatic side chain at the 4-position has been found to be beneficial for the activity of certain antimicrobial thiazole analogues. mdpi.com This indicates that the 4-position can accommodate a variety of groups that can be optimized to improve biological outcomes.

Significance of the 2-Amino Position Modifications

The 2-amino group is a versatile handle for chemical modification and a critical site for interaction with biological targets. Its modification has led to significant gains in potency and selectivity across different therapeutic areas.

Acylation: The introduction of acyl groups to the 2-amino position has been a common and effective strategy. SAR studies have shown that the length of the acyl chain matters; for instance, adding a 3-propanamido group (-NHCO(CH₂)₂CH₃) resulted in greater antitumor activity than a 2-acetamido (-NHCOCH₃) moiety. nih.gov In a notable example, a series of derivatives were designed based on the structure of the kinase inhibitor dasatinib (B193332). A compound featuring a 2-(2-(4-methylpiperazin-1-yl)acetamido) group at the 2-amino position exhibited potent and selective antiproliferative activity against human K563 leukemia cells, with a potency comparable to dasatinib itself. nih.gov

Schiff Base Formation: Condensation of the 2-amino group with various aromatic aldehydes to form Schiff bases (imines) is another explored modification. In one study, a Schiff base derivative demonstrated the highest antibacterial activity against Bacillus cereus among the synthesized compounds, highlighting the potential of this modification. nih.govmdpi.com

Other Modifications: The 2-amino group can be incorporated into more complex structures. For example, its modification to form N,N-disubstituted β-amino acids has yielded compounds with notable antimicrobial activity. mdpi.com

The data below illustrates how different modifications at the 2-amino position affect biological activity.

| Modification at 2-Amino Position | Resulting Biological Activity | Reference Compound Class |

| 2-(2-(4-methylpiperazin-1-yl)acetamido) | High antiproliferative potency on K563 leukemia cells | Thiazole-5-carboxamides |

| 3-Propanamido | Improved antitumor activity over 2-acetamido | 2,4-disubstituted thiazoles |

| Arylideneamino (Schiff Base) | Highest activity against B. cereus in its series | 2-arylideneamino-4-phenylthiazoles |

Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement, the substitution of one chemical group or moiety with another that retains similar physical and chemical properties, is a powerful strategy in drug design. This approach has been successfully applied to the 2-aminothiazole scaffold to improve activity and overcome liabilities.

Thiazole to Oxazole (B20620): A direct isosteric replacement of the 2-aminothiazole ring with a 2-aminooxazole ring led to a significant improvement in antimicrobial properties. mdpi.com In some cases, the thiazole-containing parent compounds were inactive against bacteria, whereas their oxazole counterparts showed potent activity. mdpi.com This enhancement was attributed to improved physicochemical properties, such as lipophilicity, which likely resulted in better penetration through microbial membranes. mdpi.com

Thiazole as a Pyridine (B92270) Isostere: The 1,3-thiazole ring itself is considered a classical bioisostere of pyridine. nih.gov This similarity in size and electronics allows it to be used as a pyridine mimetic in drug design.

| Original Scaffold Moiety | Bioisosteric Replacement | Outcome |

| 2-Aminothiazole | 2-Aminooxazole | Improved antimicrobial activity and physicochemical properties mdpi.com |

| 1H-1,2,3-Triazole | 1H-Tetrazole | Significantly enhanced anti-leukemic activity nih.gov |

Preclinical Biological Evaluation of 5 3 Ethylphenyl Thiazol 2 Amine and Analogues

In Vitro Pharmacological Profiling

The in vitro pharmacological profiling of a compound is a critical early step in drug development. It involves testing the compound against a panel of biological targets to determine its activity and selectivity. europeanpharmaceuticalreview.com This process helps to identify the compound's primary mechanism of action and any potential off-target effects that could lead to adverse reactions. europeanpharmaceuticalreview.com For 5-(3-ethylphenyl)thiazol-2-amine and its analogues, this profiling has been instrumental in characterizing their potential as therapeutic agents.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in understanding how a compound might exert its effects within a biological system. These assays measure the ability of a compound to block the activity of specific enzymes.

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development.

Recent research has identified a series of 5-phenylthiazol-2-amine (B1207395) derivatives as novel inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). nih.gov In a study aimed at developing new PI4KIIIβ inhibitors, two compounds from this series demonstrated superior selective inhibitory and antiproliferative activity compared to the known inhibitor PIK93. nih.gov These compounds were found to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell growth and survival. nih.gov

Src and cyclin-dependent kinases (CDKs) are also significant targets in cancer therapy. Dasatinib (B193332), a potent inhibitor of Src family kinases, contains a thiazole (B1198619) carboxamide moiety. ijmphs.com Furthermore, nortopsentin analogues, which include a thiazole ring, have demonstrated the ability to inhibit Cyclin-Dependent Kinase 1 (CDK1). nih.gov Some novel N-Acyl-2-aminothiazoles have been identified as potent and selective inhibitors of the CDK2/cyclin E complex. nih.gov

Table 1: Kinase Inhibition by Thiazole Derivatives

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| 5-Phenylthiazol-2-amine derivatives | PI4KIIIβ | Superior selective inhibitory and antiproliferative activity compared to PIK93; inhibit the PI3K/AKT pathway. nih.gov |

| N-aryl-6-pyrimidinone scaffolds | p38 MAP kinase | Identified as selective p38 MAP kinase inhibitors. ijmphs.com |

| 2-Aminothiazol-5-yl-pyrimidines | p38 MAP kinase | Showed p38α inhibitory activity. ijmphs.com |

| Thiazole carboxamide (in Dasatinib) | Src family kinases | Potent inhibition of all Src family kinases. ijmphs.com |

| Nortopsentin analogues (with thiazole) | CDK1 | Inhibition of CDK1 activity. nih.gov |

| N-Acyl-2-aminothiazoles | CDK2/cyclin E | Potent and selective inhibitors. nih.gov |

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Dual inhibition of COX and LOX is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov

A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been synthesized and evaluated as direct 5-lipoxygenase (5-LOX) inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that the substitution pattern on the phenyl rings significantly influences the inhibitory activity. nih.gov For instance, the presence of certain substituents like nitro, chloro, and methoxy (B1213986) groups on the benzene (B151609) rings was found to enhance LOX inhibition. nih.gov

The versatility of the 2-aminothiazole (B372263) scaffold extends to other enzyme targets. For example, some 2-aminothiazole derivatives have been identified as potent inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target in cancer therapy. mdpi.com

Antiproliferative Activity against Cancer Cell Lines

A significant body of research has focused on the antiproliferative activity of this compound and its analogues against various cancer cell lines. The 2-aminothiazole core is a common feature in many compounds with demonstrated anticancer properties. nih.gov

Derivatives of 5-phenyl-1,3,4-thiadiazole-2-amine have shown a wide range of cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com Similarly, 5-aryl-2-(3-thienylamino)-1,3,4-thiadiazoles have exhibited potent antiproliferative activities against several cancer cell lines, with some compounds showing better effects than the standard drugs ethaselen (B1684588) and 5-fluorouracil. researchgate.net

Table 2: Antiproliferative Activity of Thiazole and Thiadiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 Values | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl acetamide (B32628) derivatives | MCF-7 | 2.32 - 91.00 µg/mL | mdpi.com |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl acetamide derivatives | HepG2 | 3.13 - 44.87 µg/mL | mdpi.com |

| 5-Aryl-2-(3-thienylamino)-1,3,4-thiadiazoles | SMMC-7721 | 2.08 µM (for compound 4g) | researchgate.net |

| 5-Aryl-2-(3-thienylamino)-1,3,4-thiadiazoles | MCF-7 | 2.03 µM (for compound 4b), 2.06 µM (for compound 4m) | researchgate.net |

| 5-Aryl-2-(3-thienylamino)-1,3,4-thiadiazoles | A549 | 1.03 µM (for compound 4i) | researchgate.net |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | 0.013 µM (for compound 2) | mdpi.com |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 | 0.056 µM (for compound 2) | mdpi.com |

Understanding the cellular mechanisms by which these compounds exert their antiproliferative effects is crucial. The novel 5-phenylthiazol-2-amine derivatives that inhibit PI4KIIIβ were found to induce cancer cell apoptosis, arrest the cell cycle in the G2/M phase, and promote autophagy. nih.gov These effects are attributed to their ability to inhibit the PI3K/AKT signaling pathway more effectively than the reference compound. nih.gov

Similarly, certain 5-ene-2-arylaminothiazol-4(5H)-ones have been shown to induce apoptosis in breast cancer cells. nih.gov Studies on 1,3,4-thiadiazole (B1197879) derivatives have also revealed their ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. mdpi.com

Selective Cytotoxicity Evaluations

Research into the selective cytotoxicity of this compound and its analogues has primarily focused on their potential as anticancer agents. For instance, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. rasayanjournal.co.in The results indicated that compounds with good antibacterial activity also demonstrated moderate to good anticancer activity. rasayanjournal.co.in This suggests a potential dual-action mechanism for these compounds. Further studies have explored the anti-proliferative effects of various 2-aminothiazole derivatives on different cancer cell lines, such as human K562 leukemia cells, with some compounds showing significant inhibitory effects. mdpi.com The cytotoxicity of these compounds is often linked to their ability to induce clearance of abnormal proteins or inhibit key enzymes involved in cell proliferation. nih.gov

The structural features of these molecules play a crucial role in their cytotoxic profile. Modifications at the 5-position of the thiazole ring with different aromatic groups are often aimed at enhancing binding affinity to biological targets. For example, the introduction of a 3-methyl group on the phenyl ring of a similar compound, 5-(3-methylphenyl)-1,3-thiazol-2-amine, was noted to impart unique steric and electronic properties that influence its biological interactions.

It is important to note that while some of these compounds show promise, others can exhibit cytotoxicity that may limit their therapeutic potential. For example, EICAR, a related heterocyclic compound, showed a broad range of in vitro antiviral activity but was ultimately deemed too cytotoxic for human use. nih.gov Therefore, selective cytotoxicity remains a key area of investigation to identify compounds that are potent against target cells while sparing normal, healthy cells.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiprion, Antitubercular)

The thiazole nucleus is a fundamental scaffold in a wide array of compounds exhibiting diverse antimicrobial properties. nanobioletters.comjchemrev.com

Antibacterial Activity: Derivatives of 2-aminothiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.inmdpi.com For example, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines showed significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. rasayanjournal.co.in Similarly, novel aminothiazole derivatives have been synthesized and shown to possess antibacterial properties. mdpi.com The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC). nih.govresearchgate.net Some thiazole derivatives have shown better activity against Gram-positive bacteria compared to Gram-negative strains. nih.gov

Antifungal Activity: Thiazole derivatives have also been investigated for their antifungal potential. rasayanjournal.co.innih.gov Compounds have been tested against various fungal strains, including Aspergillus niger and Candida albicans. rasayanjournal.co.innih.gov While some derivatives exhibit moderate antifungal activity, others have shown potent inhibition, with their efficacy being compared to standard antifungal drugs like fluconazole. rasayanjournal.co.innih.gov The antifungal action of thiazole derivatives is considered effective against various forms of candidiasis. jchemrev.com

Antiviral Activity: The antiviral potential of thiazole-containing compounds is an active area of research. nih.govmdpi.com Some aminothiazole derivatives have shown significant activity against influenza A virus. mdpi.com The broad-spectrum antiviral activity of thiazolides, a class of compounds related to 2-aminothiazoles, has been noted against various viruses, including hepatitis B and C, influenza A, and SARS-CoV-2. liverpool.ac.uk

Antiprion Activity: A significant development in the study of 2-aminothiazoles has been the discovery of their antiprion activity. nih.govnih.govbohrium.com These compounds have been identified as a new class of small molecules that can inhibit the formation of the pathogenic prion protein (PrPSc) in infected neuroblastoma cell lines. nih.govbohrium.com Structure-activity relationship (SAR) studies have been conducted to improve the potency and pharmacokinetic properties of these compounds, with the goal of developing effective therapeutics for prion diseases. bohrium.com

Antitubercular Activity: Thiazole and thiadiazole derivatives have also been explored for their potential against Mycobacterium tuberculosis. nih.govcbijournal.comnih.gov Several studies have reported the synthesis and evaluation of these compounds for their antitubercular activity. nih.govcbijournal.com Some derivatives have shown promising inhibitory activity against the H37Rv strain of M. tuberculosis, with some compounds exhibiting activity comparable to or better than existing drugs. cbijournal.comnih.gov

The Minimum Inhibitory Concentration (MIC) is a critical parameter used to quantify the antimicrobial efficacy of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC values for various thiazole derivatives have been determined against a range of bacterial and fungal strains.

For antibacterial activity, MIC values are typically determined using microdilution methods. nih.gov For instance, a study on heteroaryl(aryl) thiazole derivatives reported MICs ranging from 0.17 to >3.75 mg/mL against a panel of bacteria. nih.gov Another study on 5-nitrofuran-triazole conjugates found that some compounds exhibited MIC values as low as 1.17 μg/mL against certain bacterial strains. nih.gov

In the context of antifungal activity, MICs are also determined to assess potency. For example, some 1,2,3-triazole glycoside derivatives showed potent inhibition against C. albicans with MIC values ranging from 250–500 μg/mL. researchgate.net

The determination of MIC is a standard and essential step in the preclinical evaluation of new antimicrobial agents, providing a quantitative measure of their in vitro potency.

The preclinical evaluation of this compound and its analogues involves testing their efficacy against a variety of specific and clinically relevant pathogen strains.

Bacterial Strains:

Gram-Positive: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus or MRSA), Bacillus subtilis, and Enterococcus faecalis. rasayanjournal.co.innih.govnih.govekb.eg

Gram-Negative: Escherichia coli, Pseudomonas aeruginosa, Salmonella Typhi, and Klebsiella pneumoniae. rasayanjournal.co.innih.govekb.egnih.gov

Fungal Strains:

Candida albicans and Aspergillus niger are commonly used to assess antifungal activity. rasayanjournal.co.innih.gov Some studies also include other Candida species like Candida glabrata. jchemrev.com

Viral Strains:

Influenza A virus is a key target for antiviral screening of these compounds. mdpi.com

Mycobacterial Strains:

Mycobacterium tuberculosis H37Rv is the standard strain used for in vitro antitubercular activity testing. nih.govcbijournal.com

The evaluation against these specific strains provides crucial information about the spectrum of activity of the compounds and their potential clinical applications.

Anti-inflammatory Activity Assessments (Inhibition of Cytokine Production)

Thiazole and its derivatives have been investigated for their anti-inflammatory properties. wjpmr.comnih.govbiointerfaceresearch.com The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced and formalin-induced rat paw edema methods. wjpmr.com Some studies have shown that certain nitro-substituted thiazole derivatives exhibit better anti-inflammatory activity when compared to standard drugs like nimesulide. wjpmr.com

The mechanism of anti-inflammatory action can involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which are key mediators of inflammation. researchgate.net Additionally, the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), has been suggested as a possible mechanism for the anti-inflammatory effects of some thiazole-piperazine derivatives. nih.gov The human red blood cell (HRBC) membrane stabilization technique is an in vitro method used to assess anti-inflammatory activity, where the ability of a compound to prevent hemolysis is measured. latamjpharm.org

Other Mechanistic Biological Studies (e.g., Anticonvulsant, Analgesic)

Beyond antimicrobial and anti-inflammatory activities, thiazole derivatives have been explored for other potential therapeutic applications, including anticonvulsant and analgesic effects.

Analgesic Activity: Several studies have investigated the analgesic properties of thiazole derivatives. researchgate.netresearchgate.net The antinociceptive effects are often evaluated in animal models using methods like the hot plate and writhing tests. researchgate.net The mechanisms underlying the analgesic effects of these compounds are diverse and can involve the opioidergic system, modulation of the glutamatergic system, and interaction with various receptors such as adrenergic, adenosinergic, and dopaminergic receptors. nih.gov For example, some benzo[d]thiazol-2-amine derivatives have shown promising analgesic activity in in-silico studies by targeting COX enzymes. researchgate.net

Anticonvulsant Activity: While less extensively studied for this compound specifically, the broader class of thiazole derivatives has been noted for its potential anticonvulsant properties. wjpmr.com This suggests a potential area for future investigation for this particular compound and its analogues.

In Vivo Pharmacological Studies in Animal Models

In vivo pharmacological studies in animal models are crucial for evaluating the therapeutic potential and safety of new compounds. For 2-aminothiazole derivatives with antiprion activity, studies in mice have been conducted to assess their oral absorption and brain concentration. bohrium.com For instance, one analogue, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine, reached a significant concentration in the brains of mice after oral administration. bohrium.com

Anti-inflammatory activity is commonly assessed in vivo using the carrageenan-induced rat paw edema model. wjpmr.combiointerfaceresearch.com This model helps to determine the ability of a compound to reduce acute inflammation. Similarly, analgesic activity is evaluated in mice using hot plate and writhing tests to measure the compound's ability to reduce pain perception. researchgate.net These in vivo studies are essential to bridge the gap between in vitro findings and potential clinical applications, although a translational gap can sometimes exist where compounds effective in cell-based models may not show the same efficacy in whole organisms. nih.gov

Efficacy in Disease Models (e.g., Arthritis, Neurodegenerative Conditions)

Thiazole derivatives, a class of heterocyclic compounds containing a thiazole ring, have demonstrated a broad spectrum of biological activities, making them promising candidates for therapeutic development. researchgate.net Analogues of this compound have shown potential in models of neurodegenerative diseases and other conditions.

In the context of neurodegenerative conditions such as Alzheimer's disease, thiazole and thiazolidine (B150603) derivatives have been investigated for their ability to inhibit key pathological targets. nih.gov For instance, some amine-containing thiazole derivatives have exhibited significant inhibitory effects against cholinesterases, enzymes implicated in the progression of Alzheimer's. nih.gov Specifically, N-(2,3-dimethyl phenyl)thiazol-2-amine has shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Furthermore, certain thiazole derivatives have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5), another target relevant to neurodegeneration. nih.gov The therapeutic potential of these compounds lies in their ability to interfere with the formation of amyloid plaques and tau protein aggregation, two hallmarks of Alzheimer's disease. nih.gov Additionally, 1-(benzo[d]thiazol-2-yl)-3-phenylureas have been identified as dual inhibitors of casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), both of which are involved in the pathophysiology of Alzheimer's. nih.gov This dual activity could offer a multifaceted approach to treatment. nih.gov

While direct evidence for the efficacy of this compound in arthritis models is not extensively documented in the reviewed literature, the anti-inflammatory properties of the broader 2-aminothiazole class of compounds suggest potential applicability.

Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD)

The study of how a drug moves through and is processed by an organism is fundamental to its development.

The absorption and distribution of thiazole derivatives can be influenced by their physicochemical properties. For example, the sulfur atom in the related 1,3,4-thiadiazole ring is known to improve lipid solubility, which can enhance absorption. nih.gov In vivo radioactive tracing studies of a radioiodinated 1,3,4-thiadiazole analogue in a sarcoma-bearing mouse model demonstrated its ability to effectively target cancer tissue, with the concentration in the tumor being significantly higher than in normal muscle tissue. nih.gov This suggests that similar thiazole-based compounds could exhibit favorable distribution to target tissues.

The metabolism of thiazole-containing compounds has been investigated in various preclinical models. A study on a novel hepatocellular carcinoma therapeutic agent, 2,3-diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide (ETN101), in hepatocytes from humans, mice, rats, dogs, and monkeys revealed similar metabolic stability across species, particularly between humans, rats, and monkeys. nih.gov The primary metabolism of ETN101 was mediated by cytochrome P450 enzymes, specifically CYP1A2, followed by N-acetyltransferase activity. nih.gov

Another study on the excretion of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) in rats showed that the compound is predominantly excreted unchanged in the urine. vedomostincesmp.ru Major metabolites included an N-hydroxy derivative and an N-acetyl derivative, with the former being a significant urinary metabolite and the latter being a minor one. vedomostincesmp.ru Fecal excretion also played a role, though to a lesser extent. vedomostincesmp.ru These findings provide a general framework for understanding the potential metabolic and excretory pathways of this compound.

Table 1: Metabolic Stability of ETN101 in Hepatocytes from Different Species

| Species | Half-life (t₁/₂) (min) | Intrinsic Clearance (Clᵢₙₜ) (μL/min/10⁶ cells) |

| Human | 75.0 | 18.5 |

| Mouse | 120.4 | 11.5 |

| Rat | 68.9 | 20.1 |

| Dog | 112.7 | 12.3 |

| Monkey | 73.1 | 19.0 |

Data sourced from a study on the metabolism of a novel hepatocellular carcinoma therapeutic agent. nih.gov

Target Engagement and Biomarker Studies in Vivo

Confirming that a drug interacts with its intended molecular target in a living organism is a crucial step in preclinical development. For a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitor of the kinesin HSET (KIFC1), target engagement was demonstrated in cancer cells. nih.gov Researchers synthesized fluorescent and trans-cyclooctene-tagged probes of the inhibitor, which allowed for direct visualization of the compound binding to the HSET protein within the cells. nih.gov This confirmed that the inhibitor was engaging its target as intended, leading to the desired cellular effect of inducing a multipolar phenotype in centrosome-amplified cancer cells. nih.gov Such an approach could be adapted to study the in vivo target engagement of this compound and its analogues, providing direct evidence of their mechanism of action in a physiological context.

Emerging Research Directions and Future Prospects for 5 3 Ethylphenyl Thiazol 2 Amine

Design of Next-Generation Analogues with Enhanced Specificity

The development of next-generation analogues of 5-(3-Ethylphenyl)thiazol-2-amine is a primary focus of ongoing research. The goal is to systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are pivotal in this endeavor, revealing how specific chemical alterations influence biological effects. For related thiazole (B1198619) derivatives, modifications at the phenyl ring have been shown to significantly impact bioactivity.

Key strategies for analogue design include:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, nitro groups, or trifluoromethyl groups) to the ethylphenyl moiety can modulate the electronic and steric properties of the molecule. For instance, the addition of electron-withdrawing or electron-donating groups can alter binding affinity to target proteins. Studies on similar compounds have shown that fluorinated and chlorinated derivatives can exhibit good inhibitory effects against various pathogens. nih.gov

Modification of the Amine Group: The 2-amino group is a critical site for derivatization. Acylation, alkylation, or formation of Schiff bases can lead to analogues with different solubility, membrane permeability, and target interaction profiles.

Scaffold Hopping and Hybridization: Combining the 2-aminothiazole (B372263) core with other pharmacologically active heterocycles is a promising approach. researchgate.net For example, creating hybrid molecules that incorporate quinazolinone or thiadiazole moieties could result in compounds with dual-action mechanisms or novel therapeutic applications. researchgate.netacs.org

Table 1: Preclinical Design Strategies for Analogues of this compound

| Modification Strategy | Rationale | Potential Outcome | Supporting Evidence from Related Compounds |

| Phenyl Ring Substitution | Modulate electronics and sterics for target binding. | Enhanced potency and selectivity. | Fluoro- and chloro- derivatives show improved antimicrobial activity. nih.govnanobioletters.com |

| Amine Group Derivatization | Alter physicochemical properties (solubility, permeability). | Improved drug-like properties. | Varied substitutions at the amine group affect antimicrobial activity. nih.gov |

| Scaffold Hybridization | Combine pharmacophores for novel or dual mechanisms. | Broad-spectrum activity or new therapeutic uses. | Hybridization with naphthoquinones yields broad-spectrum therapeutics. nih.gov |

Exploration of Novel Therapeutic Indications

While initial interest in 2-aminothiazole derivatives has been in antimicrobial and anticancer research, the structural versatility of this compound allows for its exploration in a wider range of diseases. nih.gov The core scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Emerging therapeutic areas for investigation include:

Antitubercular and Antimalarial Activity: Related thiazole-containing compounds have demonstrated promising activity against Mycobacterium tuberculosis and Plasmodium falciparum. nih.gov This suggests that analogues of this compound could be developed as novel treatments for these infectious diseases.

Neurodegenerative Diseases: The cytotoxicity of some thiazole derivatives against human neuroblastoma cell lines (SH-SY5Y) indicates a potential role in cancer therapy, but also opens avenues for investigating their effects on neuronal pathways relevant to neurodegenerative disorders. nih.gov

Anti-inflammatory Applications: The 2-aminothiazole structure is a known pharmacophore in anti-inflammatory agents, suggesting that this compound could be explored for conditions characterized by chronic inflammation.

Table 2: Potential Novel Therapeutic Indications

| Therapeutic Area | Rationale for Exploration | Relevant Research on Related Compounds |

| Infectious Diseases | Broad-spectrum antimicrobial potential of the thiazole nucleus. | Activity against M. tuberculosis and P. falciparum. nih.gov |

| Oncology | Antiproliferative effects against various cancer cell lines. | Inhibition of A549 lung cancer cells and activity against HT29 cells. acs.org |

| Neurology | Activity observed against human neuroblastoma cells. | Cytotoxicity in SH-SY5Y cell lines. nih.gov |

Development of Advanced Drug Delivery Systems (Preclinical Concepts)

To overcome potential challenges such as poor solubility or non-specific biodistribution, the development of advanced drug delivery systems for this compound is a logical future step. While specific preclinical studies for this compound are not yet prominent, conceptual frameworks from related heterocyclic drugs are applicable. These systems aim to enhance therapeutic efficacy by delivering the compound directly to the site of action.

Preclinical concepts for exploration include:

Nanoparticle Encapsulation: Loading the compound into polymeric nanoparticles or liposomes could improve its solubility, protect it from premature degradation, and allow for targeted delivery to tumor tissues or infected cells through passive or active targeting mechanisms.

Metal Complexation: The nitrogen and sulfur atoms in the thiazole ring are capable of coordinating with metal ions. researchgate.net Forming metal complexes of this compound could enhance its biological activity, as has been observed with other 2-amino-1,3,4-thiadiazole (B1665364) derivatives where Cu(II) and Ni(II) complexes showed increased antifungal properties. nih.gov

Prodrug Strategies: Converting the parent compound into a prodrug by temporarily modifying the 2-amino group could improve its absorption and distribution, with the active form being released at the target site through enzymatic or chemical cleavage.

Combinatorial Therapeutic Approaches (Preclinical Synergies)

The future of therapy, particularly in complex diseases like cancer, often lies in combinatorial approaches. The preclinical evaluation of this compound in combination with existing drugs could reveal synergistic interactions that lead to enhanced therapeutic outcomes and overcome drug resistance.

Potential preclinical combinatorial strategies include:

Combination with Standard Chemotherapeutics: In oncology, combining a novel agent like a this compound analogue with established cytotoxic drugs could allow for lower doses of each agent, potentially reducing toxicity while achieving a greater anti-tumor effect.

Synergy with Other Antimicrobials: When investigated as an antibacterial or antifungal agent, its combination with existing antibiotics or antifungals could broaden the spectrum of activity or combat resistant strains.

Targeted Therapy Combinations: For anticancer applications, mechanistic studies may reveal that this compound inhibits a specific pathway, such as the ALK/PI3K/AKT signaling pathway, as seen with other complex thiazole derivatives. acs.org Combining it with another inhibitor that targets a different node in the cancer signaling network is a rational approach to achieving synergistic cell killing.

Integration with Advanced Bioinformatic and Chemoinformatic Tools

Modern drug discovery is heavily reliant on computational tools to accelerate the identification and optimization of lead compounds. The integration of bioinformatic and chemoinformatic methods is crucial for the future development of this compound and its analogues.

Key applications of these tools include:

Molecular Docking and Simulation: These techniques can predict how this compound and its derivatives bind to specific protein targets, providing insights into the mechanism of action at a molecular level. This helps in prioritizing the synthesis of analogues with the highest predicted affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of the analogues and their biological activity. This allows researchers to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.

ADMET Prediction: Chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. uni.lu Early-stage prediction of properties like oral bioavailability or potential toxicity can help in selecting candidates with more favorable drug-like profiles, reducing late-stage failures.

Table 3: Application of Computational Tools in the Research of this compound

| Computational Tool | Application | Purpose |

| Molecular Docking | Predict binding mode and affinity to biological targets. | Guide rational drug design and explain mechanism of action. |

| QSAR Modeling | Correlate chemical structure with biological activity. | Predict potency of new analogues before synthesis. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Prioritize candidates with favorable drug-like properties. |

| Virtual Screening | Screen large libraries of compounds for potential hits. | Identify novel scaffolds or derivatives with desired activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.